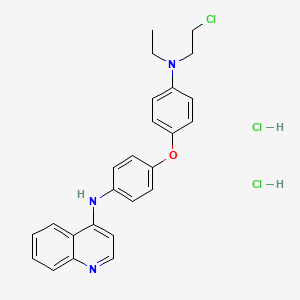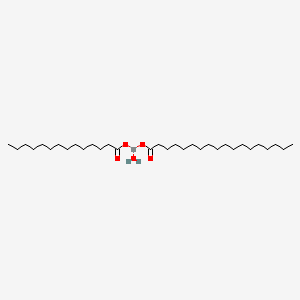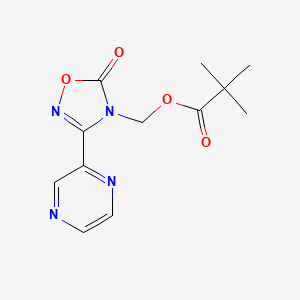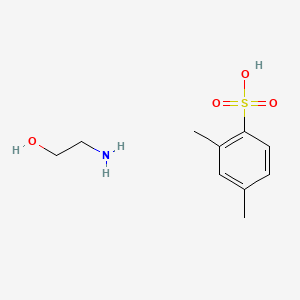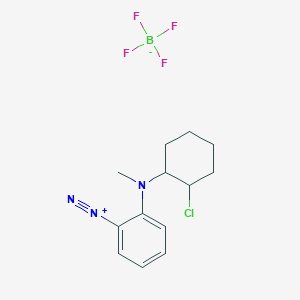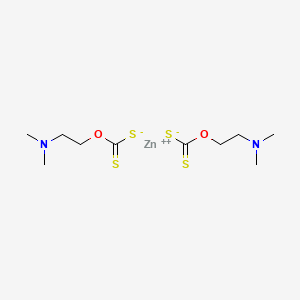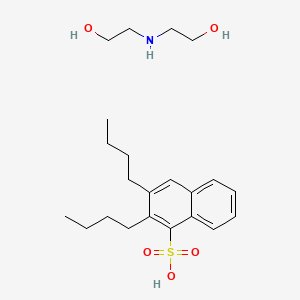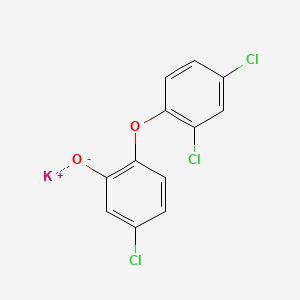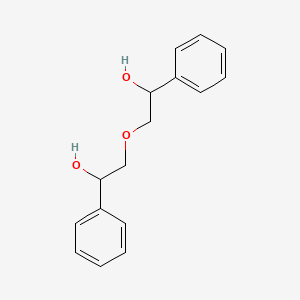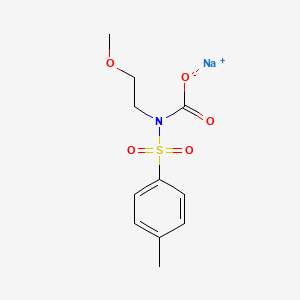
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate is a chemical compound with a complex structure that includes a sodium ion, a methoxyethyl group, a methylphenyl group, and a sulphonylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate typically involves the reaction of 2-methoxyethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反応の分析
Types of Reactions
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to fully elucidate the exact mechanisms involved .
類似化合物との比較
Similar Compounds
- Sodium 2-ethoxyethyl ((4-methylphenyl)sulphonyl)carbamate
- Sodium 2-propoxyethyl ((4-methylphenyl)sulphonyl)carbamate
- Sodium 2-butoxyethyl ((4-methylphenyl)sulphonyl)carbamate
Uniqueness
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
特性
CAS番号 |
84712-85-6 |
|---|---|
分子式 |
C11H14NNaO5S |
分子量 |
295.29 g/mol |
IUPAC名 |
sodium;N-(2-methoxyethyl)-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO5S.Na/c1-9-3-5-10(6-4-9)18(15,16)12(11(13)14)7-8-17-2;/h3-6H,7-8H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChIキー |
DUWWGYBNJNHGDS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOC)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



